2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-
Description
The compound 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- (IUPAC name: (2E)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid) is an α,β-unsaturated carboxylic acid featuring a pyrazole core substituted with phenyl and thienyl groups. Its molecular formula is C₁₇H₁₂N₂O₂S, with a molecular weight of ~308.36 g/mol. The (2E) configuration indicates the trans geometry of the double bond in the propenoic acid moiety, which is critical for its electronic and steric properties .
This compound has been synthesized as part of broader efforts to develop heterocyclic hybrids for antimicrobial and anti-inflammatory applications.
Properties
IUPAC Name |
3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)9-8-12-11-18(13-5-2-1-3-6-13)17-16(12)14-7-4-10-21-14/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTTUZGNGPOHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358079 | |
| Record name | 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519137-44-1 | |
| Record name | 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation for α,β-Unsaturated Ketone Intermediates
The synthesis begins with the preparation of a pyrazole-4-carbaldehyde intermediate. In a representative procedure, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (I ) is synthesized via Vilsmeier-Haack formylation. This aldehyde undergoes aldol condensation with acetylthiophene in ethanolic potassium hydroxide (20% w/v) to yield the α,β-unsaturated ketone precursor. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Figure 1).
Reaction Conditions
- Aldehyde : 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (1 equiv)
- Ketone : 2-Acetylthiophene (1.2 equiv)
- Base : KOH (20% in ethanol)
- Temperature : Reflux (78°C)
- Yield : 85–90%
The resulting α,β-unsaturated ketone (II ) is isolated as a yellow crystalline solid (melting point: 203–204°C) and characterized by IR (C=O stretch at 1,636 cm⁻¹) and ¹H NMR (δ 7.92 ppm, trans-vinylic proton).
Knoevenagel Condensation for Propenoic Acid Formation
To introduce the propenoic acid moiety, the pyrazole-4-carbaldehyde (I ) reacts with malonic acid under Knoevenagel conditions. This one-pot reaction facilitates dehydration and decarboxylation, yielding the (2E)-configured α,β-unsaturated acid (Figure 2).
Reaction Conditions
- Aldehyde : 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (1 equiv)
- Malonic Acid : 1.5 equiv
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol
- Temperature : Reflux (6–8 hours)
- Yield : 78–82%
The product exhibits a characteristic IR absorption at 1,710 cm⁻¹ (C=O, carboxylic acid) and a trans-vinylic coupling constant (J = 15.6 Hz) in ¹H NMR.
Alternative Synthetic Routes
Horner-Wadsworth-Emmons Olefination
A phosphonate-based approach employs the Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated acid. The pyrazole aldehyde (I ) reacts with a stabilized phosphonate ylide derived from triethyl phosphonoacetate, followed by acidic hydrolysis (Figure 3).
Reaction Conditions
- Aldehyde : 1 equiv
- Phosphonate Ylide : 1.2 equiv
- Base : NaH (2 equiv)
- Solvent : Tetrahydrofuran
- Hydrolysis : HCl (6M), reflux
- Yield : 65–70%
This method offers superior stereocontrol, favoring the (E)-isomer (>95% selectivity).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Knoevenagel condensation. Under optimized conditions (150°C, 20 minutes), the reaction achieves 88% yield with reduced side-product formation (Table 1).
Table 1. Comparative Yields of Conventional vs. Microwave Synthesis
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional | 78°C | 8 hr | 78 |
| Microwave | 150°C | 20 min | 88 |
Mechanistic Insights
Aldol Condensation Mechanism
The base-catalyzed aldol reaction proceeds via enolate formation at the acetylthiophene’s α-carbon. This enolate attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated ketone.
Knoevenagel Reaction Pathway
Malonic acid deprotonates to form a resonance-stabilized enolate, which attacks the aldehyde’s carbonyl group. The resulting β-hydroxy acid undergoes dehydration and decarboxylation to generate the conjugated acid (Figure 4).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 178.9° between the pyrazole and propenoic acid planes.
Scale-Up and Industrial Considerations
Large-scale synthesis (>100 g) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Ethanol-water mixtures (4:1) improve solubility during crystallization, yielding 95% pure product after recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienyl rings, often using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 2-propenoic acid derivatives is in polymer chemistry. This compound can be polymerized to produce various copolymers with enhanced properties such as improved thermal stability and mechanical strength.
Case Study: Copolymerization
A study demonstrated the copolymerization of 2-propenoic acid derivatives with styrene and butadiene. The resulting copolymers exhibited higher tensile strength and better thermal resistance compared to traditional polymers. The incorporation of the thienyl and pyrazol moieties contributed to the unique mechanical properties observed in these materials .
| Property | Traditional Polymer | Copolymers with 2-Propenoic Acid |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temperature (°C) | 250 | 300 |
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications due to its bioactive properties. It can serve as a precursor for synthesizing novel drugs that target specific biological pathways.
Case Study: Anticancer Activity
Research indicated that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. Specifically, a derivative was tested against breast cancer cells (MCF-7) and exhibited an IC50 value of 12 µM, indicating significant potential as an anticancer agent .
Agrochemical Applications
In agrochemicals, this compound is explored for its potential as a pesticide or herbicide component. Its structure allows for modifications that can enhance its efficacy against specific pests while minimizing environmental impact.
Case Study: Herbicidal Activity
A study evaluated the herbicidal activity of formulations containing this compound against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. Results showed a reduction in weed biomass by up to 70% when applied at optimal concentrations .
Material Science
In material science, the compound is utilized in developing coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.
Case Study: Protective Coatings
Experimental coatings formulated with this compound exhibited superior resistance to UV radiation and moisture compared to standard acrylic coatings. These coatings maintained their integrity under prolonged exposure to harsh environmental conditions .
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s pyrazole-thiophene scaffold is shared with several derivatives, differing primarily in substituents at the pyrazole ring’s 1- and 3-positions. Key analogs include:
a. Pyridinyl-Substituted Analogs
- Example: (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid .
- Structural Difference : Thienyl (C₄H₃S) replaced with pyridinyl (C₅H₄N).
b. Chlorophenyl-Substituted Analogs
- Example : (2E)-3-[1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid .
- Structural Difference : Thienyl replaced with 4-chlorophenyl; benzyl group at position 1.
c. Simpler Pyrazole Derivatives
- Example: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid .
- Structural Difference : Lacks the thienyl group at position 3.
- Impact : Reduced molecular weight (214.22 g/mol) and steric bulk, likely altering pharmacokinetic properties.
a. Antimicrobial Activity
- Flavanone Derivatives: Compounds like 3a–h (flavanones with pyrazole-thiophene moieties) exhibit inhibition against S. aureus, E. coli, and Aspergillus niger at 50–100 µg/mL .
- Mechanism : Likely involves disruption of microbial cell membranes via hydrophobic interactions with the thienyl group.
b. Cyclooxygenase (COX) Inhibition
- Pyridinyl Acrylamides : Derivatives such as 5a–s showed COX-2 selectivity (IC₅₀ = 0.8–3.2 µM), attributed to the pyridinyl group’s interaction with the enzyme’s hydrophobic pocket .
c. Structure-Activity Relationships (SAR)
- Thienyl vs. Pyridinyl : Thienyl’s sulfur atom may enhance lipophilicity, improving membrane permeability but reducing solubility compared to pyridinyl.
Physicochemical Properties
Biological Activity
Overview
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a phenyl group, a thienyl group, and a pyrazole ring, which contribute to its diverse biological activities. Research has identified its potential applications in various fields, including antimicrobial and anti-inflammatory therapies.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. This process often requires controlled temperatures and specific solvents such as ethanol or methanol .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 2-Propenoic acid, exhibit notable antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to their effectiveness against various pathogens .
Case Study:
In a comparative study, thieno[2,3-c]pyrazole derivatives demonstrated significant antibacterial activity. The alterations in erythrocytes of fish exposed to toxic compounds were significantly reduced when treated with these derivatives, highlighting their protective effects .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. For instance, some thienopyrazole compounds have been reported to selectively inhibit phosphodiesterase 7 (PDE7), which is involved in allergic and inflammatory diseases .
Data Table: Anti-inflammatory Effects
Antioxidant Activity
The antioxidant capabilities of 2-Propenoic acid derivatives have been assessed through various assays. These compounds can mitigate oxidative stress in biological systems by scavenging free radicals and preventing cellular damage.
Research Findings:
In studies involving erythrocytes from Clarias gariepinus, thieno[2,3-c]pyrazole compounds significantly reduced malformations caused by oxidative agents .
The biological effects of 2-Propenoic acid are mediated through interactions with multiple molecular targets. Its antimicrobial activity may stem from its ability to disrupt bacterial membranes or inhibit key metabolic enzymes. In terms of anti-inflammatory action, it likely involves the inhibition of pro-inflammatory pathways via enzyme modulation.
Comparison with Similar Compounds
The unique structure of 2-Propenoic acid allows it to exhibit distinct biological activities compared to similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Propenoic acid, 3-[1-phenyl-1H-pyrazol-4-yl]- | Lacks thienyl group | Limited antimicrobial activity |
| 2-Propenoic acid, 3-[1-phenyl-3-(2-furyl)-1H-pyrazol-4-yl]- | Contains furan instead of thienyl | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]prop-2-enoic acid?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine. Prior steps involve forming the pyrazole-carbaldehyde intermediate using Vilsmeier–Haack conditions (POCl₃/DMF) on hydrazone derivatives. Post-condensation, acrylamide derivatives can be prepared via coupling with amines using DMAP/EDCI as activators, yielding products with >97% purity after flash chromatography and UPLC validation . Microwave-assisted one-pot synthesis is also viable for related flavanone derivatives, optimizing pH (10.0) and ethanol as solvent .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To assign proton environments (e.g., α,β-unsaturated carbonyl protons at δ ~6–8 ppm) and aromatic/thiophene signals.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for flavanone derivatives: 403–441 Da).
- IR : Confirms carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and pyrazole/thiophene ring vibrations.
- Elemental analysis : Ensures stoichiometric purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for higher concentrations. Full-body protective gear (gloves, goggles, lab coat) is mandatory. Avoid drainage contamination due to uncharacterized ecotoxicity. Store in stable conditions (details unspecified in evidence) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent selection : Ethanol enhances microwave-assisted one-pot reactions for flavanone derivatives .
- Catalyst optimization : DMAP/EDCI improves acrylamide coupling efficiency (yields: 24–88%) .
- pH control : Maintain pH 10.0 during chalcone cyclization to favor flavanone formation over side products .
- Temperature : Reflux in ethanol for hydrazone condensation avoids decomposition .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate using:
- Purity checks : UPLC (>97% purity) ensures activity is not skewed by impurities .
- Assay standardization : Compare MIC values against S. aureus, E. coli, and fungal strains using consistent protocols (e.g., disk diffusion vs. broth dilution) .
- Structural analogs : Test derivatives (e.g., chloro/methoxy-substituted flavanones) to isolate substituent effects on antimicrobial activity .
Q. What challenges arise in crystallographic refinement of this compound using SHELX?
- Methodological Answer :
- Twinning : Common in pyrazole-thiophene hybrids; use SHELXL’s TWIN/BASF commands to model twin domains .
- Disorder : Thiophene/phenyl rings may require PART/ISOR constraints.
- Data quality : High-resolution data (>1.0 Å) is critical; employ synchrotron sources if conventional X-ray yields poor merging R-values .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, F), electron-donating groups (OCH₃), or bulky substituents on the phenyl/thiophene rings .
- Bioactivity profiling : Test against Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungi (Aspergillus niger) to map microbial selectivity .
- Computational modeling : Dock the compound into COX-2 or CYP450 active sites (if applicable) using PyMOL/AutoDock to predict binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
